2-chloro-N-(6-ethoxypyrimidin-4-yl)-5-(trifluoromethyl)benzene-1-sulfonamide
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Overview
Description
2-chloro-N-(6-ethoxypyrimidin-4-yl)-5-(trifluoromethyl)benzene-1-sulfonamide is a synthetic organic compound It is characterized by the presence of a chloro group, an ethoxypyrimidinyl group, a trifluoromethyl group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(6-ethoxypyrimidin-4-yl)-5-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving ethyl acetoacetate and guanidine.
Introduction of the Chloro Group: Chlorination of the benzene ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the chlorinated benzene derivative with a sulfonamide precursor under basic conditions.
Final Coupling: The ethoxypyrimidinyl group can be coupled to the benzene ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the nitro or sulfonamide groups, potentially converting them to amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the ethoxy group could yield ethyl aldehyde or ethyl carboxylic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors, receptor modulators, or other bioactive agents.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(6-ethoxypyrimidin-4-yl)-5-(trifluoromethyl)benzene-1-sulfonamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, blocking of receptor sites, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(6-methoxypyrimidin-4-yl)-5-(trifluoromethyl)benzene-1-sulfonamide
- 2-chloro-N-(6-ethoxypyrimidin-4-yl)-4-(trifluoromethyl)benzene-1-sulfonamide
- 2-chloro-N-(6-ethoxypyrimidin-4-yl)-5-(difluoromethyl)benzene-1-sulfonamide
Uniqueness
The uniqueness of 2-chloro-N-(6-ethoxypyrimidin-4-yl)-5-(trifluoromethyl)benzene-1-sulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity profiles, making it valuable for specific applications.
Properties
IUPAC Name |
2-chloro-N-(6-ethoxypyrimidin-4-yl)-5-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF3N3O3S/c1-2-23-12-6-11(18-7-19-12)20-24(21,22)10-5-8(13(15,16)17)3-4-9(10)14/h3-7H,2H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAZTTIADVSVPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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